

# Technical Support Center: Mechanisms of Resistance to Imipenem/Relebactam

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Compound of Interest		
Compound Name:	Relebactam	
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Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Imipenem/**Relebactam**. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your experiments.

## **Frequently Asked Questions (FAQs)**

Q1: What are the primary mechanisms of resistance to Imipenem/Relebactam?

A1: Resistance to Imipenem/**Relebactam** is multifactorial and typically involves one or more of the following mechanisms:

- Enzymatic Degradation: This occurs through the production of β-lactamase enzymes that are not effectively inhibited by **relebactam**. While **relebactam** is a potent inhibitor of Class A (like KPC) and Class C serine β-lactamases, it is not active against Class B metallo-β-lactamases (MBLs) or Class D oxacillinases.[1] Mutations within the β-lactamase enzymes themselves, such as in the blaKPC gene, can also lead to resistance.[2][3]
- Reduced Drug Permeability: Mutations in genes encoding for outer membrane porins can restrict the entry of Imipenem/Relebactam into the bacterial cell. Key examples include the disruption of OmpK35 and OmpK36 in Klebsiella pneumoniae and OprD in Pseudomonas aeruginosa.[2][4][5][6][7]



- Efflux Pump Overexpression: Increased expression of efflux pumps, which actively transport
  antibiotics out of the cell, can contribute to resistance. In P. aeruginosa, overexpression of
  the MexAB-OprM and MexEF-OprN efflux systems has been linked to
  Imipenem/Relebactam resistance.[1]
- Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs, the molecular targets of imipenem, can reduce the binding affinity of the drug, leading to decreased susceptibility.[8][9]

Q2: Can resistance to other  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations confer resistance to Imipenem/**Relebactam**?

A2: Not necessarily. For instance, some mutations in the  $\Omega$ -loop of KPC enzymes that confer resistance to ceftazidime/avibactam can actually increase susceptibility to Imipenem/**Relebactam**.[8][9] However, cross-resistance can occur, particularly through mechanisms that are not specific to the inhibitor, such as porin loss or the production of MBLs.

Q3: What is the role of metallo-β-lactamases (MBLs) in Imipenem/Relebactam resistance?

A3: MBLs are a significant challenge as they are not inhibited by **relebactam**.[1] Bacteria that acquire genes encoding MBLs, such as NDM, VIM, or IMP types, are often resistant to all carbapenems, including Imipenem/**Relebactam**.[10][11]

Q4: How quickly can resistance to Imipenem/Relebactam emerge?

A4: The emergence of resistance can be rapid, particularly in mutator strains of bacteria.[4][5] Studies have shown that resistance can develop both in vitro and in vivo during the course of treatment.[1][2][12]

## **Troubleshooting Guides**

Problem 1: My clinical isolate shows increasing MICs to Imipenem/**Relebactam** during serial passage experiments.

• Possible Cause: This is indicative of the selection of resistance mutations. The most likely initial event is a mutation in a porin gene, such as oprD in P. aeruginosa or ompK36 in K.



pneumoniae.[4][5][7] Subsequent mutations may arise in  $\beta$ -lactamase genes or regulators of efflux pumps.

- · Troubleshooting Steps:
  - Perform Whole-Genome Sequencing (WGS): Compare the genome of the resistant isolate to the parental strain to identify mutations in known resistance genes (e.g., ompK35, ompK36, oprD, blaKPC, mexR).
  - Gene Expression Analysis: Use RT-qPCR to quantify the expression levels of key efflux pump genes (e.g., mexB, acrB) and β-lactamase genes.
  - Phenotypic Assays: Test the susceptibility of your isolates to other antibiotics to check for cross-resistance patterns.

Problem 2: I have an isolate that is resistant to Imipenem/**Relebactam**, but I cannot find any known carbapenemase genes.

- Possible Cause: Resistance in the absence of a carbapenemase is often due to a combination of mechanisms. This could include the synergistic effect of porin loss and overexpression of an efflux pump, or mutations in PBPs.[13]
- Troubleshooting Steps:
  - WGS and Bioinformatic Analysis: Scrutinize the genome for mutations in porin genes,
     efflux pump regulatory genes, and PBP-encoding genes.
  - Efflux Pump Inhibition Assay: Determine the MIC of Imipenem/**Relebactam** in the presence and absence of an efflux pump inhibitor, such as PAβN, to assess the contribution of efflux pumps to the resistance phenotype.[1]
  - Porin Analysis: Use SDS-PAGE to analyze the outer membrane protein profile and look for the absence or reduction of porin bands.

# **Quantitative Data Summary**

Table 1: Impact of Resistance Mechanisms on Imipenem/Relebactam MICs in K. pneumoniae



Resistance Mechanism	Bacterial Strain	Baseline MIC (µg/mL)	Resistant Mutant MIC (µg/mL)	Fold Increase in MIC	Reference
OmpK36 disruption & KPC modification	KPC- producing K. pneumoniae	0.25	>64	>256	[3]
Disruption of OmpK35 and OmpK36	KPC- possessing K. pneumoniae	N/A	2/4 to 512/4	N/A	[7]
blaKPC overexpressi on with porin disruption	KPC- possessing K. pneumoniae	N/A	512/4	N/A	[7]

Table 2: Impact of Resistance Mechanisms on Imipenem/Relebactam MICs in P. aeruginosa

Resistance Mechanism	Bacterial Strain	Baseline MIC (µg/mL)	Resistant Mutant MIC (µg/mL)	Fold Increase in MIC	Reference
OprD inactivation + MexAB-OprM overexpressi on	PAO1 isogenic mutants	N/A	4-fold increase	4	[1]
Mutations in MexAB-OprM and/or MexEF-OprN	Clinical isolates	Varies	Varies	N/A	[1]
Mutation in ponA (PBP1a)	PAOMS (mutator strain)	N/A	High-level resistance	N/A	[4][5]



## **Experimental Protocols**

1. Minimum Inhibitory Concentration (MIC) Testing for Imipenem/Relebactam

This protocol is based on the broth microdilution method.

- Materials:
  - Cation-adjusted Mueller-Hinton broth (CAMHB)
  - Imipenem and relebactam analytical grade powders
  - 96-well microtiter plates
  - Bacterial inoculum standardized to 0.5 McFarland
- Procedure:
  - Prepare a stock solution of imipenem. Relebactam is typically used at a fixed concentration of 4 mg/L.[14]
  - In a 96-well plate, perform serial two-fold dilutions of imipenem in CAMHB containing 4 mg/L of relebactam.
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
  - Incubate the plates at 37°C for 18-24 hours.
  - The MIC is the lowest concentration of imipenem that completely inhibits visible growth.
- 2. Whole-Genome Sequencing (WGS) for Identification of Resistance Mutations
- Materials:
  - Bacterial culture
  - DNA extraction kit

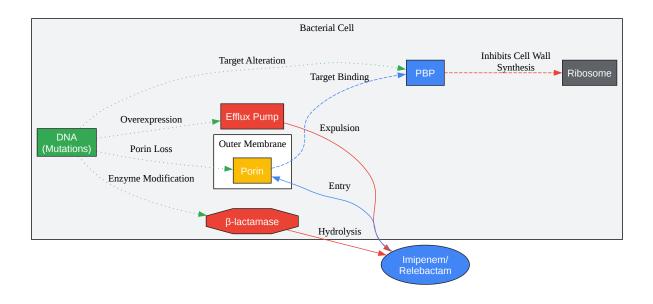


- Next-generation sequencing (NGS) platform (e.g., Illumina)
- Bioinformatics software for sequence analysis
- Procedure:
  - Extract high-quality genomic DNA from the bacterial isolate.
  - Prepare a sequencing library according to the manufacturer's protocol for the chosen NGS platform.
  - Sequence the library to generate high-quality reads.
  - Assemble the reads de novo or map them to a reference genome.
  - Use bioinformatics tools to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in genes known to be involved in resistance. Compare the genome of the resistant strain to a susceptible parental strain.
- 3. Gene Expression Analysis by RT-qPCR
- Materials:
  - Bacterial culture grown to mid-log phase
  - RNA extraction kit
  - Reverse transcriptase kit
  - qPCR instrument and reagents (e.g., SYBR Green)
  - Primers for target genes (e.g., mexB, acrB, blaKPC) and a housekeeping gene (e.g., rpoD)
- Procedure:
  - Extract total RNA from the bacterial culture.
  - Synthesize cDNA from the extracted RNA using a reverse transcriptase.



- Perform qPCR using primers for your target genes and a housekeeping gene for normalization.
- $\circ$  Calculate the relative expression of the target genes in the resistant isolate compared to a susceptible control using the  $\Delta\Delta$ Ct method.

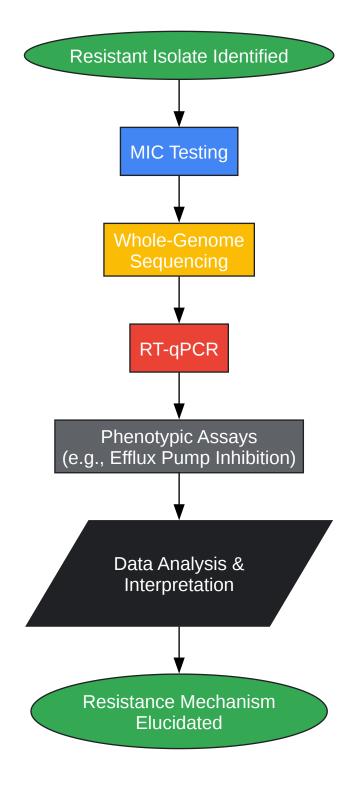
## **Visualizations**



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Caption: Overview of Imipenem/Relebactam resistance mechanisms.





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Caption: Experimental workflow for investigating resistance.



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### References

- 1. Evolution of Imipenem-Relebactam Resistance Following Treatment of Multidrug-Resistant Pseudomonas aeruginosa Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Mechanisms of Resistance Development to Imipenem-Relebactam in KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro development of imipenem/relebactam resistance in KPC-producing Klebsiella pneumoniae involves multiple mutations including OmpK36 disruption and KPC modification
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro dynamics and mechanisms of resistance development to imipenem and imipenem/relebactam in Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Effect of Porins and blaKPC Expression on Activity of Imipenem with Relebactam in Klebsiella pneumoniae: Can Antibiotic Combinations Overcome Resistance? PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Imipenem/Relebactam Resistance in Clinical Isolates of Extensively Drug Resistant Pseudomonas aeruginosa: Inhibitor-Resistant β-Lactamases and Their Increasing Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of imipenem resistance in metallo-β-lactamases expressing pathogenic bacterial spp. and identification of potential inhibitors: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of imipenem/relebactam on Klebsiella pneumoniae with different mechanisms of imipenem non-susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic evolution of imipenem/relebactam resistance in a KPC-producing Klebsiella pneumoniae from a single patient during ceftazidime/avibactam-based treatments PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]



- 14. mdpi.com [mdpi.com]
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